molecular formula C18H21N5 B12606454 3-{4-[(2,6-Dimethylphenyl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile CAS No. 918481-47-7

3-{4-[(2,6-Dimethylphenyl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile

Cat. No.: B12606454
CAS No.: 918481-47-7
M. Wt: 307.4 g/mol
InChI Key: NYYZOECUVIUPMN-UHFFFAOYSA-N
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Description

3-{4-[(2,6-Dimethylphenyl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them significant in medicinal chemistry .

Chemical Reactions Analysis

3-{4-[(2,6-Dimethylphenyl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-{4-[(2,6-Dimethylphenyl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

3-{4-[(2,6-Dimethylphenyl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile can be compared with other piperazine derivatives, such as:

    Trimetazidine: Used as an anti-anginal medication.

    Ranolazine: Used to treat chronic angina.

    Aripiprazole: An antipsychotic medication.

    Quetiapine: Another antipsychotic medication.

What sets this compound apart is its unique structure, which may confer distinct biological activities and therapeutic potentials .

Properties

CAS No.

918481-47-7

Molecular Formula

C18H21N5

Molecular Weight

307.4 g/mol

IUPAC Name

3-[4-[(2,6-dimethylphenyl)methyl]piperazin-1-yl]pyrazine-2-carbonitrile

InChI

InChI=1S/C18H21N5/c1-14-4-3-5-15(2)16(14)13-22-8-10-23(11-9-22)18-17(12-19)20-6-7-21-18/h3-7H,8-11,13H2,1-2H3

InChI Key

NYYZOECUVIUPMN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)CN2CCN(CC2)C3=NC=CN=C3C#N

Origin of Product

United States

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